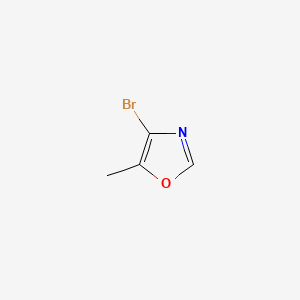

4-bromo-5-methylOxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)6-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCZFTAWFJRCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Methyloxazole

Direct Halogenation Approaches for Oxazole (B20620) Ring Systems

The direct introduction of a bromine atom onto an existing oxazole core is a primary strategy for synthesizing bromo-oxazoles. However, the inherent electronic properties of the oxazole ring necessitate carefully controlled conditions to achieve the desired regioselectivity, particularly for substitution at the C-4 position.

Regioselective Bromination of 5-methylOxazole (B9148) Precursors

The oxazole ring is an electron-rich heterocycle, with the C-5 position being the most susceptible to electrophilic attack, followed by C-2 and C-4. Consequently, direct bromination of 5-methyloxazole tends to yield 2-bromo-5-methyloxazole (B579918) or 2,4-dibromo-5-methyloxazole. Achieving regioselective bromination at the C-4 position is a significant chemical challenge that often requires multi-step strategies. One such advanced method involves a "halogen dance" rearrangement, where a bromooxazole isomerizes to a more stable form under the influence of a strong base like lithium diisopropylamide (LDA). sci-hub.se Another approach involves protecting the more reactive C-2 position, often with a bulky group like a triisopropylsilyl (TIPS) group, to direct the bromination to the less reactive C-4 or C-5 positions. sci-hub.se

Reaction Conditions and Reagent Selection for C-4 Bromination (e.g., N-bromosuccinimide)

The choice of brominating agent and reaction conditions is critical for directing halogenation to the C-4 position. While N-bromosuccinimide (NBS) is a common and effective reagent for the C-5 bromination of many oxazole derivatives, its application for C-4 bromination is less straightforward and highly dependent on the substrate and conditions. For certain substrates, direct bromination to achieve a 4-bromo-5-methyl substitution pattern has been reported. researchgate.net This is often accomplished by carefully controlling the stoichiometry of the reagents and the reaction temperature.

A more reliable method for introducing bromine at the C-4 position involves a lithiation-bromination sequence. This process typically uses a strong base, such as n-butyllithium (n-BuLi), at low temperatures to deprotonate the C-4 position, followed by quenching the resulting organolithium intermediate with an electrophilic bromine source like molecular bromine (Br₂) or 1,2-dibromotetrafluoroethane (B104034) (DBTFE). sci-hub.se

| Precursor/Starting Material | Brominating Agent/Method | Solvent | Conditions | Product | Yield | Citation |

| 2-(p-acetamidophenyl)-5-methyloxazole | Bromine | Acetic Acid | Not specified | 2-(p-Acetamidophenyl)-4-bromo-5-methyloxazole | Good | researchgate.net |

| 4-Substituted-2-TIPS-oxazole | n-BuLi then DBTFE | THF | -78 °C to rt | 2-TIPS-4-bromo-5-substituted-oxazole | 61-98% | sci-hub.se |

| 2-Methyl-oxazole | Bromine or NBS | Not specified | Controlled conditions | 4-Bromo-2-methyloxazole | Not specified | smolecule.com |

Mechanistic Pathways of Electrophilic Bromination on Oxazoles

The mechanism of electrophilic bromination on the oxazole ring is governed by the electron distribution within the heterocyclic system. The oxygen atom strongly donates electron density to C-2 and C-5, while the nitrogen atom withdraws electron density, making the ring π-excessive. This electronic arrangement makes C-5 the most nucleophilic and thus the most favorable site for electrophilic attack. The order of reactivity for electrophilic substitution is generally C-5 > C-2 > C-4.

To achieve bromination at C-4, the inherent reactivity must be overridden. This can be accomplished in several ways:

Steric Hindrance : Placing large substituents at the C-2 and C-5 positions can physically block the approach of the electrophile, leaving the C-4 position more accessible.

Electronic Modification : The presence of an electron-donating group at the C-5 position, such as the methyl group in 5-methyloxazole, can electronically activate the adjacent C-4 position, although this effect is often weaker than the activation at other positions.

Directed Metalation : Using a directed metalation group or performing a regioselective lithiation creates a potent nucleophile at a specific carbon atom (e.g., C-4), which then readily reacts with an electrophilic bromine source. This pathway bypasses the usual kinetic preferences of electrophilic aromatic substitution. sci-hub.se

Cycloaddition and Cyclocondensation Routes to 4-bromo-5-methylOxazole

An alternative to modifying a pre-existing oxazole is to construct the ring from acyclic precursors that already contain the required bromine atom and methyl group. These methods involve forming the carbon-oxygen and carbon-nitrogen bonds of the heterocycle through cyclization reactions.

Formation from α-Halo Ketones and Amide Derivatives

Classical methods of oxazole synthesis are well-suited for preparing specifically substituted derivatives like this compound. The Hantzsch oxazole synthesis, for instance, involves the condensation of an α-haloketone with a primary amide. mdpi.com To synthesize the target compound, one could theoretically use a precursor like 3-bromo-2-butanone, which contains the necessary methyl group and a bromine atom at what will become the C-4 position of the oxazole ring, and react it with formamide.

Another prominent method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. By starting with an appropriately substituted α-acylamino ketone, the desired this compound can be formed. These cyclocondensation reactions often require dehydrating agents like phosphorus pentoxide or sulfuric acid.

Strategies Involving Aza-Wittig Reactions for Oxazole Formation

The aza-Wittig reaction is a powerful and modern tool for the synthesis of nitrogen-containing heterocycles. wikipedia.org The intramolecular aza-Wittig reaction provides a mild and efficient route to oxazoles. nih.gov The typical sequence begins with an α-azido ketone, which can be prepared from the corresponding α-bromo ketone. nih.gov The α-azido ketone is then acylated to form a (Z)-β-(acyloxy)vinyl azide (B81097) intermediate. This intermediate reacts with a phosphine (B1218219), such as triphenylphosphine (B44618), in a Staudinger reaction to generate an iminophosphorane. The iminophosphorane then undergoes a spontaneous intramolecular aza-Wittig reaction, where the nucleophilic nitrogen attacks the ester carbonyl group, leading to cyclization and elimination of triphenylphosphine oxide to furnish the oxazole ring. wikipedia.orgnih.gov

To apply this to this compound, a synthetic sequence would start with a precursor like 1-azido-1-bromopropan-2-one. Acylation followed by the Staudinger/intramolecular aza-Wittig cascade would construct the desired substituted oxazole ring under neutral conditions. nih.gov

Multi-Component Reaction Sequences for Direct Assembly

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product that contains portions of all starting materials, represent a highly efficient approach in synthetic chemistry. While the direct assembly of this compound via a one-pot MCR is not extensively documented, the synthesis of related isoxazole (B147169) and oxazole structures through such pathways is well-established. For instance, three-component reactions involving 5-amino-3-methylisoxazole, aldehydes, and other reagents are used to create complex heterocyclic systems. smolecule.com Similarly, isatin-based MCRs are employed to generate spirooxindole derivatives. uevora.pt These precedents suggest the potential for developing a convergent MCR to construct the this compound core, possibly by combining a bromine source, a methyl-containing building block, and a synthon that provides the oxazole backbone in a single, atom-economical step.

Metal-Mediated and Catalyst-Assisted Syntheses

Metal-mediated and catalyst-assisted reactions are central to the synthesis of substituted oxazoles, offering high degrees of control and yield.

Strategies Employing Regiocontrolled Lithiation-Bromination Sequences

One of the most dependable and widely reported methods for synthesizing bromooxazoles is through a regiocontrolled lithiation-bromination sequence. sci-hub.seresearchgate.netdntb.gov.ua This strategy is particularly effective for introducing a bromine atom at a specific position on the oxazole ring. The synthesis of this compound would typically start with 4-methyloxazole (B41796). sci-hub.se

The process involves the deprotonation of the oxazole ring at a specific carbon atom using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an appropriate solvent like tetrahydrofuran (B95107) (THF). sci-hub.sevulcanchem.com This generates a lithiated intermediate. Subsequent quenching of this intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), introduces the bromine atom at the desired position. vulcanchem.com For achieving bromination at the C-4 position, protecting groups on other reactive sites, such as the C-2 position, may be necessary to direct the lithiation. sci-hub.se For example, a triisopropylsilyl (TIPS) group can be used to protect the C-2 position, directing subsequent lithiation and bromination to other sites on the ring. sci-hub.se

| Parameter | Condition | Reference |

| Starting Material | 4-Methyloxazole (with C-2 protection) | sci-hub.se |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | sci-hub.sevulcanchem.com |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | vulcanchem.com |

| Solvent | Tetrahydrofuran (THF) | vulcanchem.com |

| Temperature | -78 °C | sci-hub.sevulcanchem.com |

| Selectivity | High Regioselectivity | vulcanchem.com |

| Yield | Generally Good to High (e.g., >70%) | vulcanchem.com |

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a powerful tool for constructing heterocyclic rings and performing cross-coupling reactions. researchgate.net While direct palladium-catalyzed cyclization to form this compound from acyclic precursors is not a standard method, palladium catalysis is crucial in related transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to functionalize pre-formed bromooxazoles. sci-hub.se

Alternative palladium-catalyzed routes could be envisioned. One potential approach involves an intramolecular cyclization of a suitably substituted precursor. Another less efficient method reported for a related compound involves the palladium-catalyzed cross-coupling of a 4-iodo-oxazole derivative with a bromine source, although this can result in lower yields. vulcanchem.com The development of novel palladium-catalyzed C-H activation and cyclization cascades could provide a more direct and efficient route to 2,4,5-trisubstituted oxazoles, including the target compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to reduce environmental impact. colab.wsijpsonline.com

Exploration of Catalyst-Free and Solvent-Free Conditions

The development of catalyst-free and solvent-free synthetic methods is a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has been successfully applied to the regioselective, solvent-free, and catalyst-free synthesis of isoxazoles. doi.org This technique often leads to high yields in short reaction times without the need for hazardous solvents. Another emerging area is electro-photochemical reactions, which can proceed without a catalyst to generate oxazole derivatives. rsc.org While these methods have not been specifically reported for this compound, they represent a promising avenue for future research into more sustainable production. researchgate.net

Microwave-Assisted and Photochemical Methodologies

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reactions and improving yields in the synthesis of heterocyclic compounds. ijpsonline.comresearchgate.net The synthesis of various oxazole and isoxazole derivatives has been shown to be significantly enhanced by microwave irradiation, often reducing reaction times from hours to minutes and proceeding under solvent-free or aqueous conditions. ijpsonline.comsmolecule.comrsc.org The application of microwave energy could potentially optimize the cyclization or bromination steps in the synthesis of this compound.

Photochemical methods offer another green alternative for synthesizing and modifying heterocyclic compounds. nsf.gov Irradiation can induce rearrangements and cyclizations, sometimes providing access to isomers that are difficult to obtain through thermal reactions. researchgate.net For example, photochemical reactions have been used to synthesize tetrahydroquinoline libraries and to induce rearrangements in phenyl-substituted isoxazoles. nsf.govresearchgate.net The use of photoredox catalysis with visible light is another green approach that has been used for the bromomethylation of 4-methyloxazole at the C-5 position, suggesting its potential applicability for other functionalizations. smolecule.com

Reactivity and Transformational Chemistry of 4 Bromo 5 Methyloxazole

Cross-Coupling Reactions at the C-4 Bromo-Substituted Position

The bromine atom at the C-4 position of the 5-methyloxazole (B9148) ring is a key handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling for C(sp2)-C(sp2) Bond Formation.beilstein-journals.orgresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp2)-C(sp2) bonds by reacting an organoboron compound with an organic halide. iglobaljournal.comlibretexts.org In the context of 4-bromo-5-methyloxazole, this reaction enables the introduction of various aryl and heteroaryl substituents at the C-4 position.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. libretexts.org For bromo-substituted heterocycles like this compound, a variety of palladium(0) and palladium(II) precursors can be utilized, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The ligands play a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. While specific optimization studies for this compound are not extensively detailed in the literature, data from related bromooxazole systems suggest that ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphine ligands (e.g., SPhos, XPhos) are effective. A common base used in these reactions is an aqueous solution of sodium carbonate or potassium carbonate.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | --- | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |

This table represents typical conditions for related substrates, as specific comprehensive studies on this compound are limited.

The Suzuki-Miyaura coupling of this compound is compatible with a range of boronic acid partners, allowing for the synthesis of diverse 4-aryl-5-methyloxazoles. Both electron-rich and electron-poor arylboronic acids can generally be coupled successfully.

However, certain limitations exist. Very sterically hindered boronic acids may lead to lower yields or require more forceful reaction conditions. Additionally, heteroarylboronic acids can sometimes be challenging substrates due to potential coordination to the palladium center, which can inhibit catalysis. For instance, pyridine- and thiophene-containing boronic acids have occasionally been reported to give diminished yields in similar coupling reactions. researchgate.net The stability of the boronic acid itself under the basic reaction conditions is another factor that can limit the scope of the reaction.

Table 2: Illustrative Scope of Suzuki-Miyaura Coupling Partners

| Boronic Acid Partner | Expected Product Structure | General Reactivity |

| Phenylboronic acid | 4-phenyl-5-methyloxazole | High |

| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-5-methyloxazole | High |

| 4-Trifluoromethylphenylboronic acid | 4-(4-trifluoromethylphenyl)-5-methyloxazole | Moderate to High |

| 2-Thiopheneboronic acid | 4-(thiophen-2-yl)-5-methyloxazole | Moderate |

| 3-Pyridinylboronic acid | 4-(pyridin-3-yl)-5-methyloxazole | Moderate |

Catalyst Systems and Ligand Optimization for this compound

Sonogashira Coupling for Alkynylation Reactions.researchgate.netwikipedia.org

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp2)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to alkynyl-substituted oxazoles from this compound.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.org The palladium catalyst activates the C-Br bond of the oxazole (B20620), while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent.

While copper-free Sonogashira protocols have been developed, the palladium-copper system remains a robust and widely used method for the alkynylation of bromo-heterocycles. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of this compound

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | Tetrahydrofuran (B95107) (THF) or DMF | Room Temp. to 60°C |

| Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 50-80°C |

For a molecule like this compound, the Sonogashira coupling is highly regioselective, occurring exclusively at the C-4 position due to the presence of the carbon-bromine bond. The other positions on the oxazole ring and the methyl group are unreactive under these conditions.

The Sonogashira reaction is known for its excellent functional group tolerance, allowing for the coupling of alkynes bearing a wide array of substituents. organic-chemistry.org This includes alcohols, ethers, esters, and even other halide-substituted aromatic rings, provided they are less reactive than the C-Br bond on the oxazole (e.g., aryl chlorides). This compatibility makes it a valuable tool for the synthesis of complex molecules and building blocks for further transformations.

Palladium-Copper Catalysis in the Alkynylation of this compound

Negishi and Stille Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Negishi and Stille reactions, in particular, have been employed for the functionalization of oxazole derivatives. researchgate.netbeilstein-journals.orgresearchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. ustc.edu.cn While direct Negishi coupling of this compound is not extensively detailed in the provided search results, the general applicability of this reaction to other heterocyclic systems suggests its potential. beilstein-journals.orgbeilstein-journals.org For instance, the Negishi cross-coupling has been successfully used in the synthesis of etoricoxib, where an organozinc derivative is coupled with an aryl bromide. beilstein-journals.org The formation of organozinc reagents from oxazoles can be achieved through deprotonative metalation. beilstein-journals.org

The Stille coupling utilizes an organotin reagent and an organic halide with a palladium catalyst. researchgate.netbeilstein-journals.org This reaction is known for its tolerance of a wide range of functional groups. researchgate.net The Stille reaction has been applied to the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and natural products. researchgate.net Although specific examples involving this compound are not explicitly mentioned, the general principles of Stille coupling on halo-substituted heterocycles are well-established. researchgate.netbeilstein-journals.org

A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed using successive metalations with TMPMgCl·LiCl or TMPZnCl·LiCl, followed by reaction with various electrophiles, including those used in cross-coupling reactions. researchgate.net

Mizoroki-Heck and Kumada Coupling Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. ustc.edu.cnnih.gov It is a versatile method for the synthesis of substituted alkenes. nih.gov While traditionally employing aryl halides, recent advancements have enabled the use of unactivated alkyl chlorides under visible light-mediated palladium catalysis. nih.gov This suggests the potential for diverse applications beyond aryl systems. Although a direct Mizoroki-Heck reaction on this compound is not detailed, the general utility of this reaction on halo-substituted aromatics is well-documented. ustc.edu.cnresearchgate.net

The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. nih.gov This method is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov A notable application is the coupling of unprotected bromoanilines with Grignard reagents using a palladium catalyst and a specialized Buchwald-type ligand. nih.gov This demonstrates the potential for applying Kumada coupling to bromo-substituted heterocycles like this compound, even in the presence of functional groups that might otherwise react with the Grignard reagent.

Functionalization of the Methyl Group at the C-5 Position

The methyl group at the C-5 position of the oxazole ring provides another handle for synthetic modifications.

Deprotonation and Electrophilic Trapping Reactions

The protons on the methyl group of 5-methyloxazoles can be abstracted by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. This process, known as lateral lithiation, is a common strategy for functionalizing methyl groups on heterocyclic rings. researchgate.net For example, 3,5-dimethylisoxazole (B1293586) undergoes lateral lithiation, and subsequent carboxylation yields the corresponding acetic acid derivative. researchgate.net A similar strategy could be envisioned for this compound, where deprotonation of the methyl group followed by reaction with an electrophile would lead to a variety of C-5 functionalized products. The choice of base is critical to avoid competing reactions, such as attack at the oxazole ring.

Radical Functionalization and Oxidation Reactions

Radical reactions offer an alternative pathway for functionalizing the C-5 methyl group. Hydrogen atom transfer (HAT) from a C(sp³)–H bond can generate a carbon-centered radical, which can then undergo further reactions. rsc.org For instance, photocatalytic methods have been developed for the activation of δ C(sp³)–H bonds. rsc.org

Oxidation of the methyl group is another potential transformation. For example, the oxidation of a methyl group on an isoxazole (B147169) ring to a carboxylic acid has been reported. Similarly, the oxidation of a 5-(methylthio) group on an oxazole to a 5-(methylsulfonyl) group using m-chloroperbenzoic acid (m-CPBA) has been demonstrated. acs.org This sulfonyl group can then be displaced by nucleophiles. acs.org While direct oxidation of the C-5 methyl group of this compound is not explicitly described, these examples suggest its feasibility.

Nucleophilic Substitution and Ring-Opening Reactions of the Oxazole Core

The oxazole ring itself can participate in reactions, although it is generally considered an aromatic and relatively stable heterocycle. clockss.org

Nucleophilic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.com The reactivity of halogens on the oxazole ring towards nucleophilic substitution follows the order C-2 > C-4 > C-5. tandfonline.com Therefore, the bromine at the C-4 position of this compound could potentially be displaced by a strong nucleophile under forcing conditions.

Ring-opening reactions of the oxazole ring can occur under certain conditions. Deprotonation of oxazole at the C-2 position can lead to an equilibrium with a ring-opened β-isocyano enolate. umich.edu While this is more common for C-2 lithiation, strong nucleophiles or harsh reaction conditions could potentially induce ring-opening of this compound. For instance, the oxazolone (B7731731) ring can be opened by the attack of various nucleophiles at the carbonyl group. acs.org Furthermore, some isoxazoles are known to undergo ring-opening reactions under certain conditions. vulcanchem.com

Direct Nucleophilic Aromatic Substitution at the Bromo-Position

Nucleophilic substitution reactions on the oxazole ring are generally infrequent but can be prompted by the presence of a suitable functional group. tandfonline.comsemanticscholar.org The reactivity of halogens on the oxazole ring towards nucleophilic substitution follows the order of C-2 > C-4 > C-5. tandfonline.comsemanticscholar.org In the case of this compound, the bromine atom at the C-4 position serves as a leaving group, enabling its substitution by various nucleophiles.

The electrophilic nature of the bromine atom facilitates nucleophilic attack at this position, allowing for the functionalization of the oxazole ring. evitachem.com This reactivity is a key aspect of its utility as a synthetic intermediate. For instance, the bromine at position 4 can participate in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. vulcanchem.com

It is important to note that nucleophilic attacks on the oxazole ring can sometimes lead to ring scission rather than direct substitution. pharmaguideline.com The outcome of the reaction is dependent on the specific nucleophile, reaction conditions, and the nature of other substituents on the oxazole ring. The presence of electron-withdrawing groups can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. numberanalytics.com

| Position of Halogen | Relative Reactivity | Notes |

| C-2 | Highest | Most favorable position for nucleophilic attack. tandfonline.comsemanticscholar.orgwikipedia.org |

| C-4 | Intermediate | Susceptible to substitution, as seen in this compound. tandfonline.comsemanticscholar.org |

| C-5 | Lowest | Least reactive towards nucleophilic substitution. tandfonline.comsemanticscholar.org |

Halogen Dance Rearrangement Mechanisms

The halogen dance is a rearrangement reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is a powerful tool for accessing functionalized positions that are otherwise difficult to obtain. researchgate.net The halogen dance reaction has been observed on various heteroaromatic systems, including oxazoles. researchgate.netwhiterose.ac.uk

The mechanism typically involves a base-catalyzed deprotonation of the heteroaromatic ring, followed by a series of halogen-metal exchange steps. wikipedia.orgscribd.com The driving force for this rearrangement is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org In the context of this compound, a halogen dance could potentially lead to the isomerization to other bromo-methyloxazole derivatives.

Studies on substituted bromooxazoles have shown that treatment with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance. researchgate.netresearchgate.net For example, 5-bromo-2-phenyloxazole (B1271533) derivatives have been shown to undergo a halogen dance to yield the corresponding 4-bromo isomers. researchgate.netresearchgate.net The mechanism involves deprotonation at the C-4 position, followed by bromine transfer to form the more stable 4-bromo-5-lithiooxazole intermediate. researchgate.net

The efficiency and outcome of the halogen dance are influenced by several factors, including the choice of base, solvent, temperature, and the nature of the substituents on the oxazole ring. wikipedia.orgscribd.com In some cases, the reaction can be catalyzed by the presence of a bromooxazole species. researchgate.netresearchgate.netwiley.com

Mechanistic Insights into Oxazole Ring Scission

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. researchgate.netresearchgate.net Reductive conditions or strong nucleophilic attack can lead to cleavage of the fragile C-O bond. pharmaguideline.comclockss.org For example, reduction of oxazoles with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can result in ring opening. tandfonline.comsemanticscholar.org

Deprotonation at the C-2 position of an oxazole can lead to an equilibrium with a ring-opened isonitrile enolate. wikipedia.orgslideshare.net This intermediate can be trapped, leading to various products. While this compound lacks a proton at C-2, strong basic conditions could potentially lead to other modes of ring scission.

The mechanism of oxazole ring-opening often involves the formation of an unstable intermediate that subsequently rearranges or cleaves. The specific pathway is highly dependent on the reagents and reaction conditions employed.

Electrophilic and Metalation Reactions on the Oxazole Ring System

Directed Ortho-Metalation (DoM) Strategies on Substituted Oxazoles

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.

While the bromine in this compound is not a classical DMG, metal-halogen exchange is a common reaction of bromoarenes with organolithium reagents. Treatment of 4-bromo-5-methyl-2-phenyloxazole with n-butyllithium (n-BuLi) leads to lithiation at the 4-position through lithium-bromine exchange. researchgate.net This organolithium intermediate can then be reacted with various electrophiles.

Furthermore, the oxazole nitrogen can act as a directing group. Studies on other substituted oxazoles have shown that deprotonation can be directed to specific positions. For example, lithiation of 4-methyloxazole (B41796) with lithium diisopropylamide (LDA) occurs at the C-5 position. smolecule.com The resulting lithiated species can then be quenched with an electrophile.

| Substrate | Reagent | Position of Metalation | Reference |

| 4-bromo-5-methyl-2-phenyloxazole | n-BuLi | C-4 (via Li-Br exchange) | researchgate.net |

| 4-methyloxazole | LDA | C-5 | smolecule.com |

| Oxazole | n-BuLi | C-2 | sci-hub.se |

Electrophilic Aromatic Substitution (excluding bromination itself)

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C-5 position, especially when an electron-donating group is present. tandfonline.comsemanticscholar.orgwikipedia.org The reactivity towards electrophiles follows the order C-5 > C-4 > C-2. pharmaguideline.com The presence of the methyl group at C-5 in this compound would further activate this position towards electrophilic attack.

Studies on related oxazole systems have shown that electrophilic substitution can be achieved. For example, 5-phenyl-2-(fur-2-yl)oxazole undergoes acetylation and formylation at the 5-position of the furan (B31954) ring, indicating that the more activated ring is preferentially attacked. osi.lv In the case of this compound, electrophilic substitution would likely be challenging and may require specific activating conditions or catalysts.

Advanced Applications of 4 Bromo 5 Methyloxazole in Organic Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

The utility of 4-bromo-5-methyloxazole as a synthetic intermediate is most prominently displayed in its capacity to serve as a foundation for the construction of elaborate heterocyclic systems. The carbon-bromine bond at the 4-position is an ideal site for modification, particularly through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and bromooxazoles are excellent substrates for this transformation. By coupling this compound with various (hetero)arylboronic acids, a diverse range of 4-aryl-5-methyloxazoles can be synthesized. These products are themselves complex polyheterocyclic systems, uniting the oxazole (B20620) core with other aromatic or heteroaromatic rings.

Research has demonstrated that bromooxazoles readily participate in Suzuki-Miyaura cross-coupling under standard conditions, often employing a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₃PO₄. The reaction is highly efficient for coupling with a wide array of boronic acids, including those with electron-donating or electron-withdrawing substituents, as well as other heterocyclic boronic acids (e.g., pyridine, thiophene). This versatility allows for the modular assembly of complex bi- and poly-heterocyclic frameworks.

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~92 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | ~88 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90 |

This table presents representative data for Suzuki-Miyaura couplings based on findings for structurally similar bromooxazoles.

Beyond simple coupling, this compound is a precursor for the synthesis of more rigid fused and bridged heterocyclic systems. A common strategy involves a two-step sequence: an initial intermolecular cross-coupling to install a side chain, followed by an intramolecular cyclization.

For example, a Suzuki coupling between this compound and an ortho-functionalized arylboronic acid, such as 2-(aminomethyl)phenylboronic acid, can generate an intermediate primed for cyclization. Subsequent treatment of this intermediate under conditions that promote ring closure (e.g., palladium-catalyzed N-arylation) would yield a fused oxazolo-dihydroisoquinoline system. Similarly, coupling with 2-formylphenylboronic acid followed by intramolecular condensation could lead to a fused oxazolo-isobenzofuran ring system. These approaches highlight how the bromine atom serves as a linchpin for annulation strategies, transforming a simple monocyclic heterocycle into a complex, polycyclic architecture.

Construction of Polyheterocyclic Systems Featuring the Oxazole Core

Precursor in the Development of Advanced Organic Materials (focus on synthesis)

The robust nature of the oxazole ring and the synthetic handle provided by the bromine atom make this compound an attractive starting material for the synthesis of advanced organic materials, including functionalized polymers and molecules for optoelectronic applications.

While not a monomer itself, this compound can be readily converted into a polymerizable derivative. A key strategy involves using a cross-coupling reaction to introduce a functional group amenable to polymerization, such as a vinyl or styryl moiety.

For instance, a Suzuki or Stille coupling reaction can be used to attach a vinyl group to the C4 position of the oxazole ring. The resulting 4-vinyl-5-methyloxazole can then serve as a monomer in standard polymerization reactions like free-radical polymerization or Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with pendant oxazole units. The properties of such polymers can be tuned by copolymerization with other monomers. This approach has been used with related brominated heterocycles to create liquid crystalline polymers.

| Step | Reactant | Reagents | Product | Application |

| 1 | This compound | 4-Vinylphenylboronic acid, Pd(PPh₃)₄, Base | 4-(4-Vinylphenyl)-5-methyloxazole | Monomer Synthesis |

| 2 | 4-(4-Vinylphenyl)-5-methyloxazole | AIBN, Toluene, Heat | Poly(4-(4-vinylphenyl)-5-methyloxazole) | Functional Polymer |

This table outlines a proposed synthetic route for the creation of a functionalized polymer incorporating the 5-methyloxazole (B9148) moiety.

The development of novel organic materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often requires molecules with extended π-conjugated systems and well-defined electron-donating and electron-accepting properties. This compound is an excellent building block for creating such structures.

The oxazole ring can act as a weak electron-acceptor or a linking unit in a larger conjugated system. The bromine atom allows for the sequential, site-selective introduction of different aryl or heteroaryl groups through iterative cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the construction of "push-pull" systems, where electron-donating groups are electronically connected to electron-accepting groups through the oxazole-containing π-system. This modular synthetic approach is critical for tuning the photophysical properties, such as absorption and emission wavelengths, of the final material.

Role in the Synthetic Routes to Functionalized Polymers

Utility in Total Synthesis Strategies for Complex Natural and Non-Natural Molecular Frameworks

In the realm of total synthesis, the ability to introduce a specific fragment late in a synthetic sequence is highly valuable. Bromo-heterocycles like this compound are ideal for this role, serving as "stitching" agents to connect complex molecular fragments.

A prominent example that illustrates this strategy is the total synthesis of Almazole D, a marine natural product containing a complex oxazole core. While the exact building block used was a different oxazole derivative, the key strategic step involved a palladium-catalyzed cross-coupling reaction to attach a functionalized oxazole to a peptide backbone. This highlights the power of using a halo-oxazole as a stable, yet reactive, component that can be carried through many synthetic steps before its final, crucial coupling reaction. The bromine atom on this compound provides the necessary reactive site for such a late-stage diversification or fragment-coupling strategy, enabling the efficient completion of a complex target molecule. This approach avoids the potential decomposition of sensitive functionalities that might occur if the entire polyheterocyclic system were assembled early in the synthesis.

Theoretical and Computational Investigations of 4 Bromo 5 Methyloxazole

Electronic Structure and Bonding Analysis

The electronic structure of 4-bromo-5-methyloxazole is fundamental to understanding its stability, aromaticity, and reactivity. The oxazole (B20620) ring itself is an electron-rich aromatic system. The presence of a bromine atom at the C4 position and a methyl group at the C5 position significantly influences the electron distribution within the ring. The bromine atom, being highly electronegative, is expected to exert an electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in resonance (a +M effect). The methyl group, on the other hand, is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects by calculating parameters such as net atomic charges. researchgate.net These calculations can reveal the partial positive or negative charges on each atom, providing a detailed picture of the molecule's charge distribution. For this compound, the nitrogen and oxygen atoms are expected to be the most electronegative centers, while the carbon atom bonded to the bromine (C4) is likely to be electron-deficient.

Illustrative Data Table: Calculated Net Atomic Charges

While specific experimental data for this compound is scarce, the following table presents hypothetical net atomic charges calculated using a common DFT method (B3LYP/6-31G*) as an illustration of the expected charge distribution.

| Atom | Net Atomic Charge (e) |

| O1 | -0.450 |

| N2 | -0.250 |

| C3 | +0.150 |

| C4 | +0.100 |

| C5 | -0.050 |

| Br (on C4) | -0.080 |

| C (methyl) | -0.120 |

| H (methyl) | +0.060 (average) |

Note: These values are illustrative and based on general principles and calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule. scienceopen.com Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the resulting HOMO-LUMO energy gap, provide insights into the molecule's kinetic stability and susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting reactivity. mdpi.com The MEP visually represents the electrostatic potential on the electron density surface, with red regions indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the area around the C4-Br bond and the hydrogen atoms of the methyl group would likely show positive potential.

Data Table: Quantum Chemical Descriptors for Reactivity

The following table provides representative values for quantum chemical descriptors that could be calculated for this compound to predict its reactivity.

| Descriptor | Value (Illustrative) | Significance |

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential | 7.5 eV | Energy required to remove an electron; a lower value suggests higher reactivity. researchgate.net |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.35 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution. |

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. chemrxiv.org Methods like the Artificial Force Induced Reaction (AFIR) can be employed to explore potential reaction pathways systematically. chemrxiv.org For this compound, several types of reactions could be computationally studied:

Nucleophilic Aromatic Substitution: The bromine atom at the C4 position can potentially be substituted by various nucleophiles. Computational studies can model the reaction pathway, calculate the activation energy, and determine the structure of the transition state.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a suitable handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Reactions involving the Methyl Group: The methyl group could undergo reactions such as halogenation or oxidation. Computational methods can help predict the feasibility and regioselectivity of these transformations.

By calculating the potential energy surface for a given reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Spectroscopic Prediction Methodologies

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. researchgate.net

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique for predicting the 1H and 13C NMR chemical shifts of organic molecules. bohrium.comworldscientific.com By comparing the calculated shifts with experimental data, the structure of a compound can be confirmed.

Vibrational Frequency Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. worldscientific.com These calculations can help in the assignment of experimental spectral peaks to specific vibrational modes of the molecule.

Data Table: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Oxazole

To illustrate the accuracy of these methods, the following table compares hypothetical experimental data with predicted values for a similar oxazole derivative.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| 1H NMR (δ, ppm) - CH3 | 2.35 | 2.40 |

| 13C NMR (δ, ppm) - C4 | 128.5 | 130.2 |

| IR Frequency (cm-1) - C=N stretch | 1650 | 1645 |

Note: This table is for illustrative purposes to demonstrate the principle of spectroscopic prediction.

Future Directions and Emerging Research Avenues in 4 Bromo 5 Methyloxazole Chemistry

Development of Highly Efficient and Sustainable Synthetic Methods

The chemical industry's growing emphasis on green chemistry is steering research towards more sustainable and efficient synthetic protocols. For the synthesis of 4-bromo-5-methyloxazole and its derivatives, future efforts are focused on minimizing hazardous waste, reducing energy consumption, and improving atom economy.

A recent patent highlights an environmentally friendly method for preparing substituted oxazoles that avoids hazardous reagents like phosphorous oxychloride and phosphorus pentoxide. wipo.int This process, which can be adapted for continuous flow, utilizes a recyclable tri-substituted phosphine (B1218219) oxide byproduct, significantly lowering costs and environmental impact. wipo.int

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Approaches for Oxazoles

| Feature | Conventional Methods | Emerging Sustainable Methods |

| Catalysts | Often rely on heavy or precious metals. | Focus on metal-free catalysts (e.g., iodine) or earth-abundant metals. researchgate.net |

| Solvents | Typically use volatile organic compounds (VOCs). | Employ green solvents like ionic liquids or deep-eutectic solvents. ijpsonline.comijpsonline.com |

| Reagents | May use hazardous and corrosive reagents (e.g., POCl₃). | Utilize safer alternatives and recyclable byproducts. wipo.int |

| Process | Often multi-step batch processes. | Move towards one-pot reactions and continuous flow synthesis. ijpsonline.comwipo.int |

| Waste | Generate significant amounts of chemical waste. | Aim for higher atom economy and reduced waste streams. wipo.int |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The bromine atom at the C4 position of this compound is a key feature that invites the exploration of novel reactivity patterns. While its use in traditional cross-coupling reactions like the Suzuki-Miyaura coupling is established for creating carbon-carbon bonds, future research is delving into more unconventional transformations. sci-hub.se

One area of interest is the development of visible-light-induced reactions, which offer a green and mild alternative to traditional thermal methods. rsc.org A recently reported catalyst- and additive-free, visible-light-induced three-component reaction to construct complex oxazoles from simple starting materials exemplifies this trend. rsc.org This approach could be adapted for the functionalization of this compound.

Furthermore, the "halogen dance" rearrangement, a phenomenon where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base, presents an intriguing possibility for creating novel isomers from this compound that are not accessible through direct synthesis. chemrxiv.org Research into the controlled lithiation of the oxazole (B20620) ring, as demonstrated with 4-bromo-5-methyl-2-phenyloxazole, opens up avenues for creating unique organometallic intermediates that can be trapped with various electrophiles to generate a diverse library of substituted oxazoles. researchgate.net

Table 2: Novel Catalytic Strategies for Oxazole Functionalization

| Catalytic Strategy | Description | Potential Application for this compound |

| Photoredox Catalysis | Uses visible light to initiate redox reactions, enabling transformations under mild conditions. rsc.org | C-H functionalization or coupling reactions at other positions of the ring without affecting the bromo group. |

| Iodine(III)-Mediated Reactions | Employs hypervalent iodine reagents to promote oxidative cyclizations and other transformations. mdpi.com | Direct synthesis of complex oxazole structures from ketone and nitrile precursors. |

| Organometallic Intermediates | Involves the generation of highly reactive species, such as organolithium compounds, for subsequent reactions. researchgate.net | Lithiation at a specific site followed by reaction with an electrophile to introduce new functional groups. |

| Halogen Dance Rearrangement | Isomerization reaction involving the migration of a halogen atom. chemrxiv.org | Synthesis of novel bromo-substituted methyl-oxazole isomers. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processing offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. For the synthesis and derivatization of this compound, flow chemistry is a key area of future development.

Fully automated continuous flow reactors have already been successfully employed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the potential for rapid library generation and on-demand production of key building blocks. acs.orgcapes.gov.br These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. acs.org The use of packed-bed reactors with solid-supported reagents and scavengers simplifies purification, making the entire process more streamlined and amenable to automation. acs.orgrsc.org

Specifically, the lithiation of 4-bromo-5-methyl-2-phenyloxazole has been successfully performed in a flow microreactor, showcasing the ability to handle highly reactive intermediates safely and efficiently. researchgate.net This opens the door to multi-step, automated syntheses starting from this compound to produce a wide array of derivatives.

Table 3: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky at scale. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. researchgate.net |

| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scalability by running the system for longer periods. acs.org |

| Efficiency | Can be time-consuming with multiple manual operations. | Reduced reaction times and integration of reaction and purification steps. rsc.org |

| Reproducibility | Can be subject to variations between batches. | High degree of reproducibility due to precise control of reaction conditions. beilstein-journals.org |

| Automation | Less amenable to full automation. | Easily integrated with automated systems for library synthesis and process optimization. acs.orgcapes.gov.br |

Bio-Inspired and Biocatalytic Approaches for Functionalization

Biocatalysis is emerging as a powerful tool in organic synthesis, offering unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com For a molecule like this compound, biocatalysis holds the potential for highly specific functionalization that would be challenging to achieve with traditional chemical methods.

Future research will likely focus on discovering or engineering enzymes capable of acting on the this compound scaffold. This could involve the use of halogenases for selective halogenation at other positions on the ring or the use of other enzymes for late-stage functionalization. mdpi.comresearchgate.net For example, enzymes like lysine (B10760008) dioxygenases, which have been used in the chemoenzymatic synthesis of the oxazole-containing natural product tambromycin, could inspire the development of biocatalysts for the selective oxidation of the methyl group on this compound. researchgate.net

Furthermore, the development of multifunctional biocatalysts, single enzymes that can catalyze multiple mechanistically distinct reactions, could simplify synthetic routes to complex derivatives of this compound. nih.gov While the direct biocatalytic synthesis or functionalization of this compound is still a nascent field, the rapid advances in enzyme engineering and discovery suggest that bio-inspired approaches will play an increasingly important role in the future. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-methyloxazole, and how can reaction conditions influence regioselectivity?

The regioselective bromination of oxazoles at the C-4 position is typically achieved using -bromosuccinimide (NBS) under catalytic conditions. For example, Li et al. (2010) demonstrated that treating 5-(thiophen-2-yl)oxazole with NBS in anhydrous DMF at -15°C yields 4-bromo-5-(thiophen-2-yl)oxazole with >98% purity. Key factors include temperature control (-15°C to 0°C) and the use of lithium bis(trimethylsilyl)amide as a base to suppress side reactions . Alternative methods involve cyclization of brominated precursors, where acidic or basic conditions dictate ring formation efficiency .

Q. What purification and characterization techniques are recommended for this compound derivatives?

Post-synthesis purification often employs vacuum distillation (e.g., 60–62°C at 0.4 mmHg) to isolate volatile oxazole derivatives . High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures purity validation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and -NMR) and high-resolution mass spectrometry (HRMS) are critical. X-ray crystallography, as applied to ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, resolves stereochemical ambiguities .

Q. How should this compound be stored to maintain stability?

Store the compound in a sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to heat, moisture, and oxidizing agents, as brominated oxazoles are prone to decomposition via nucleophilic substitution or oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance bioactivity in this compound derivatives?

Structure-activity relationship (SAR) studies suggest that substituting the bromine atom with nucleophiles (e.g., amines, thiols) enhances interaction with biological targets like kinases or GPCRs. For example, replacing bromine with a morpholine group improved anticancer activity in analogous oxazole derivatives. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to maximize yield and selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., cell line specificity, incubation time). Use standardized protocols like the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony-forming unit counts) .

Q. How can computational methods predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying C-4 as the most electrophilic site for Suzuki-Miyaura couplings. Molecular docking studies further predict binding affinities to biological targets, guiding functionalization strategies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Batch-to-batch variability in bromination efficiency is a major hurdle. Continuous flow reactors improve scalability by maintaining precise temperature control and reagent mixing. Monitor intermediates via inline FTIR or UV spectroscopy to ensure reaction consistency .

Q. How do electronic properties of this compound facilitate applications in materials science?

The electron-withdrawing bromine group enhances charge transport in conjugated polymers. Incorporate this compound into donor-acceptor copolymers for organic photovoltaics (OPVs). Characterize optoelectronic properties using cyclic voltammetry and UV-vis spectroscopy .

Q. What methodologies assess the environmental toxicity of this compound?

Use in vitro ecotoxicity models, such as the Daphnia magna acute immobilization test (OECD 202) or algal growth inhibition assay (OECD 201). For persistence studies, employ high-resolution mass spectrometry (HRMS) to track degradation products in simulated wastewater .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Regioselective Bromination | NBS, LiHMDS, DMF, -15°C → 0°C | 85–92 | >98% | |

| Suzuki Coupling | Pd(PPh), KCO, DMF/HO | 70–78 | 95–97% |

Table 2. Biological Activity Profiling Guidelines

| Assay Type | Protocol | Key Metrics | Reference |

|---|---|---|---|

| Anticancer (IC) | MTT assay, 72h incubation, HeLa cells | Dose-response curve (n=3) | |

| Antimicrobial | MIC determination, CLSI guidelines | Zone of inhibition (mm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.